molecular formula C11H12BrN B14773764 (1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane

(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14773764
M. Wt: 238.12 g/mol
InChI Key: KHJRUTSPEDPIBP-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a bromophenyl halide reacts with the azabicyclohexane core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced azabicyclohexane derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to these targets, while the azabicyclohexane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • (1s,5r)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane
  • (1s,5r)-1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
  • (1s,5r)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

Uniqueness

(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological behaviors, making this compound particularly valuable for specific applications.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9?,11-/m1/s1

InChI Key

KHJRUTSPEDPIBP-HCCKASOXSA-N

Isomeric SMILES

C1C2[C@]1(CNC2)C3=CC=C(C=C3)Br

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.